molecular formula C14H13FO3 B6379855 4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261997-21-0

4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379855
CAS RN: 1261997-21-0
M. Wt: 248.25 g/mol
InChI Key: AYBGMDGALRLNPU-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)-2-methoxyphenol, hereafter referred to as FMP, is a synthetic compound that is used in a variety of scientific research applications. FMP is a white crystalline solid with a molecular weight of 194.19 g/mol and a melting point of 81-83°C. It has a high solubility in water and is commercially available as a 95% pure solid.

Mechanism of Action

FMP is believed to act as an inhibitor of COX-2 by binding to the enzyme’s active site and preventing the formation of the enzyme’s active form. It is also believed to act as an inhibitor of the production of ROS by scavenging the free radicals that are responsible for the production of ROS.
Biochemical and Physiological Effects
FMP has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in animal models. In addition, it has been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using FMP in laboratory experiments include its high solubility in water, its availability as a 95% pure solid, and its relatively low cost. The main limitation of using FMP in laboratory experiments is its low stability in the presence of light and heat.

Future Directions

Future research on FMP could focus on further understanding its mechanism of action, exploring its potential therapeutic applications, and investigating its potential side effects. Additionally, further research could be conducted on its effect on other enzymes and its potential to be used in combination with other drugs. Other future directions could include exploring its potential to be used as a drug delivery system, exploring its potential to be used as a biomarker, and exploring its potential to be used as a diagnostic tool.

Synthesis Methods

FMP can be synthesized by the reaction of 4-fluoro-2-methoxyphenol and 5-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90°C for 4-6 hours in a solvent such as methanol or ethanol.

Scientific Research Applications

FMP has a wide range of applications in scientific research. It is used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as an inhibitor of the production of reactive oxygen species (ROS). It has also been used to study the effects of oxidative stress on cells, to study the effects of inflammation on cells, and to study the effects of drugs on cells.

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBGMDGALRLNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685578
Record name 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-21-0
Record name [1,1′-Biphenyl]-4-ol, 2′-fluoro-3,5′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261997-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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